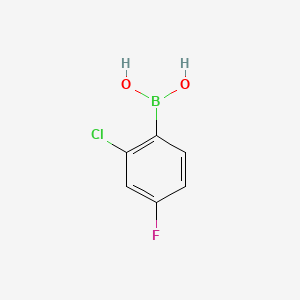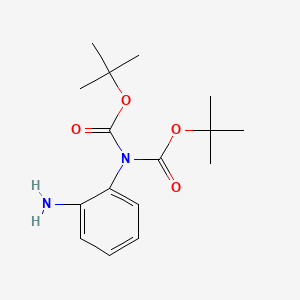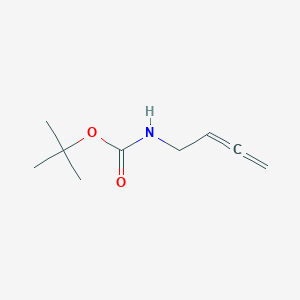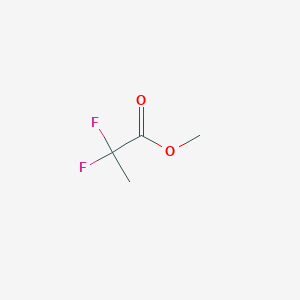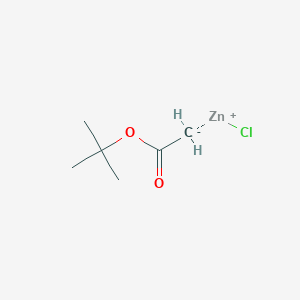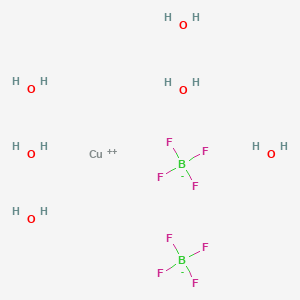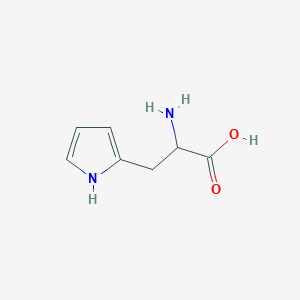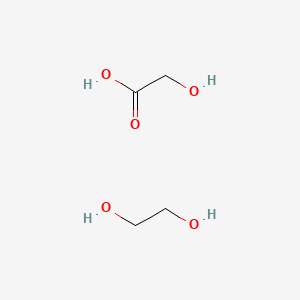
Etan-1,2-diol; Ácido 2-hidroxacético
Descripción general
Descripción
Ethane-1,2-diol;2-hydroxyacetic acid is a polymer with bifunctional carboxylic acid end groups. It is commonly used as a cross-linking reagent and plasticizer. The compound is known for its versatility and is utilized in various fields, including chemistry, biology, medicine, and industry.
Aplicaciones Científicas De Investigación
Ethane-1,2-diol;2-hydroxyacetic acid has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
Ethane-1,2-diol;2-hydroxyacetic acid, also known as Poly(ethylene glycol) bis(carboxymethyl) ether or Poly(ethylene glycol) diacid, primarily targets vicinal glycols . These are organic compounds that contain two hydroxyl groups on adjacent carbon atoms .
Mode of Action
The interaction of Ethane-1,2-diol;2-hydroxyacetic acid with its targets involves the cleavage of vicinal glycols to aldehydes and ketones . This process is facilitated by the action of lead tetraacetate or periodic acid . The cleavage of the carbon-carbon single bond in vicinal glycols is an important chemical transformation .
Biochemical Pathways
The cleavage of vicinal glycols by Ethane-1,2-diol;2-hydroxyacetic acid affects the biochemical pathways involving these compounds . The resulting aldehydes and ketones play crucial roles in various biochemical processes, including energy production and the synthesis of other important biomolecules .
Pharmacokinetics
It is known that the compound has a molecular weight of 13812 , which may influence its absorption, distribution, metabolism, and excretion
Result of Action
The molecular and cellular effects of Ethane-1,2-diol;2-hydroxyacetic acid’s action primarily involve the transformation of vicinal glycols into aldehydes and ketones . These products can participate in various biochemical reactions, contributing to the overall metabolic activities within the cell .
Action Environment
The action, efficacy, and stability of Ethane-1,2-diol;2-hydroxyacetic acid can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the pH and temperature of its environment . Additionally, the presence of other chemicals can also impact the compound’s action.
Métodos De Preparación
Ethane-1,2-diol;2-hydroxyacetic acid is typically synthesized through the reaction of polyethylene glycol with dichloroacetic acid under alkaline conditions . The reaction involves the substitution of the hydroxyl groups of polyethylene glycol with carboxymethyl groups, resulting in the formation of the desired compound. Industrial production methods often involve large-scale reactions with controlled temperature and pH to ensure high yield and purity .
Análisis De Reacciones Químicas
Ethane-1,2-diol;2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form carboxylate ions.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions, forming esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols and amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparación Con Compuestos Similares
Ethane-1,2-diol;2-hydroxyacetic acid is unique due to its bifunctional carboxylic acid groups, which provide enhanced reactivity and versatility compared to other polyethylene glycol derivatives. Similar compounds include:
Polyethylene glycol: Lacks carboxylic acid groups, resulting in lower reactivity.
Polyethylene glycol diacid: Similar structure but may have different molecular weights and properties
Ethane-1,2-diol;2-hydroxyacetic acid stands out for its ability to form stable cross-linked networks and its wide range of applications in various fields.
Propiedades
IUPAC Name |
ethane-1,2-diol;2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3.C2H6O2/c3-1-2(4)5;3-1-2-4/h3H,1H2,(H,4,5);3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUIEBOFAKRNDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)O.C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39927-08-7 | |
| Record name | Polyethylene glycol, bis(carboxymethyl) ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
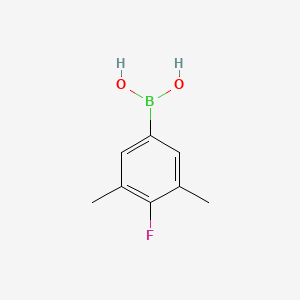
![7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine](/img/structure/B1591553.png)
